molecular formula C14H11NOS B5149874 1,3-benzothiazol-2-yl(phenyl)methanol CAS No. 22841-77-6

1,3-benzothiazol-2-yl(phenyl)methanol

Cat. No.: B5149874
CAS No.: 22841-77-6
M. Wt: 241.31 g/mol
InChI Key: CIGCMDAWHHOUBO-UHFFFAOYSA-N
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Description

1,3-benzothiazol-2-yl(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The addition of a phenyl and a hydroxyl group to the benzothiazole ring results in the formation of this compound.

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl(phenyl)methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can lower blood glucose levels in diabetic animals and reduce tumor growth in cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-benzothiazol-2-yl(phenyl)methanol in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different pharmacological properties. In addition, it has been shown to have low toxicity in animal models, making it a safer alternative to some of the existing drugs. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that could be explored in the study of 1,3-benzothiazol-2-yl(phenyl)methanol. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its clinical development as a new drug.

Scientific Research Applications

1,3-benzothiazol-2-yl(phenyl)methanol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer, antidiabetic, and anti-inflammatory activities. In addition, it has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGCMDAWHHOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292894
Record name Benzothiazol-2-yl-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22841-77-6
Record name NSC86382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzothiazole (1.35 g) in tetrahydrofurane (10 mL) in a dried round bottom balloon is cooled at −70° C. A solution of butyl lithium (4.1 mL) is added and the mixture stirred for 15 minutes. Benzaldehyde (1.03 mL) diluted with tetrahydrofurane (10 mL) is then added. The mixture is stirred at −70° C. for 1 h, allowed to warm to −20° C. and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. Organic extracts are pooled, dried over magnesium sulfate and concentrated under reduced pressure. Trituration of the residue with diisopropyl oxide affords benzothiazol-2-ylphenylmethanol.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of o-aminothiophenol (23.5 g) and dl-mandelic acid (25 g) was refluxed in xylene with a Dean-Stark tube for two days.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of O-aminothiophenol (23.5 g.) and dl-mandelic acid (25 g.) was refluxed in xylene with a Dean-Stark tube for two days.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of benzothiazole (1.35 g) in tetrahydrofurane (10 mL) in a dried round bottom baloon is cooled at −70° C. A solution of butyl lithium (4.1 mL) is added and the mixture stirred for 15 minutes. Benzaldehyde (1.03 mL) diluted with tetrahydrofurane (10 mL) is then added. The mixture is stirred at −70° C. for 1 h, allowed to warm to −20° C. and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. Organic extracts are pooled, dried over magnesium sulfate and concentrated under reduced pressure. Trituration of the residue with diisopropyl oxyde affords benzothiazol-2-ylphenylmethanol.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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